Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate
Description
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate (CAS: 4532-21-2) is the diammonium salt of [nitrilotris(methylene)]trisphosphonic acid (ATMP), a well-characterized organophosphorus compound. The parent acid (CAS: 6419-19-8) consists of a nitrilotris(methylene) backbone linked to three phosphonate groups, forming a chelating agent with high affinity for metal ions . The diammonium salt is synthesized via neutralization of ATMP with ammonium hydroxide, yielding a water-soluble compound widely used in industrial applications, such as corrosion inhibition, scale prevention, and as a stabilizer in peroxide-based formulations .
Properties
CAS No. |
4532-21-2 |
|---|---|
Molecular Formula |
C3H18N3O9P3 |
Molecular Weight |
333.11 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.2H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);2*1H3 |
InChI Key |
UJWIANNBICCRFG-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nitrilotris(methylene)triphosphonic acid+2NH3→Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as crystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and metal ion sequestration.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of bone disorders due to its ability to bind calcium ions.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to bind metal ions, particularly calcium and magnesium. This binding occurs through the phosphonate groups, which form stable complexes with metal ions. The compound’s molecular targets include enzymes and other proteins that require metal ions for their activity. By sequestering these ions, the compound can inhibit enzyme activity and disrupt biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate belongs to a family of phosphonate salts and complexes with varying counterions and metal coordination. Key analogues include:
Reactivity and Steric Influences
The reactivity of trisphosphonates is strongly influenced by steric and electronic factors. For example, the diammonium salt exhibits lower steric congestion compared to bulkier derivatives (e.g., tetrapotassium salts), enabling higher yields in cross-metathesis reactions (87% with 2-methyl-2-butene) . In contrast, sodium and potassium salts are preferred in high-pH environments due to their robust stability, whereas ammonium salts may decompose under alkaline conditions .
Solubility and LogP Trends
- Diammonium salt : High water solubility (>1000 mg/mL at 25°C, extrapolated from ATMP data) due to ionic ammonium counterions .
- Hexasodium salt : Exceptionally soluble (>2000 mg/mL), ideal for liquid formulations .
- Tetrapotassium salt : Moderate solubility but superior thermal resistance (stable up to 200°C) .
Research Findings
- Steric Effects : Bulkier counterions (e.g., potassium) reduce reactivity in organic synthesis but improve thermal stability .
- Metal Coordination : ATMP derivatives form stable complexes with transition metals (e.g., Co, Pt), enabling catalytic and pharmaceutical applications .
- Environmental Impact : Sodium and potassium salts are less volatile than ammonium derivatives, reducing atmospheric release in industrial settings .
Biological Activity
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate (commonly referred to as DTP) is a complex inorganic compound with the chemical formula C₃H₁₈N₃O₉P₃. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the fields of agriculture and environmental science.
Chemical Structure and Properties
DTP features three phosphonate groups attached to a nitrilotris(methylene) backbone, with two ammonium ions providing charge balance. This structure allows DTP to engage in various chemical interactions, making it a subject of interest in both industrial and biological contexts. Its ability to form stable complexes with metal ions enhances nutrient availability, which is particularly beneficial in agricultural applications.
Chelating Agent
One of the most significant biological activities of DTP is its function as a chelating agent for metal ions. Research indicates that DTP can effectively bind to heavy metals, reducing their bioavailability and toxicity in environmental settings. This property is crucial for applications in bioremediation , where DTP can help mitigate the effects of metal contamination in soil and water.
Antimicrobial Properties
Studies have suggested that DTP may possess antimicrobial properties , although further research is needed to elucidate its mechanisms of action against specific pathogens. Preliminary findings indicate that DTP can inhibit the growth of certain bacteria, making it a candidate for developing antimicrobial formulations.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of DTP, a comparison with other phosphonate compounds is provided below:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C₃H₁₈N₃O₉P₃ | Contains three phosphonate groups; strong chelating ability |
| Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate | C₃H₂₄N₅O₉P₃ | Four ammonium ions; higher solubility |
| Disodium hydrogen phosphonate | Na₂HPO₄ | Simpler structure; primarily used as a buffering agent |
| Tris(2-aminoethyl)amine trisphosphate | C₉H₂₄N₅O₉P₃ | Contains amine groups; used in coordination chemistry |
Case Studies and Research Findings
- Agricultural Applications : A study demonstrated that the application of DTP in soil significantly increased the availability of essential nutrients for plant growth, particularly phosphorus. This enhancement was attributed to its chelating ability, which improved nutrient solubility and uptake by plants.
- Bioremediation : Another research project focused on using DTP for remediating heavy metal-contaminated sites. Results showed that DTP effectively reduced the bioavailability of metals like lead and cadmium, facilitating their immobilization in soil matrices.
- Antimicrobial Efficacy : In laboratory settings, DTP was tested against various bacterial strains. Results indicated varying degrees of growth inhibition, suggesting that further exploration into its antimicrobial mechanisms could lead to new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
